Parasin I: A Technical Guide to its Amino acid Sequence, Structure, and Biological Function
Parasin I: A Technical Guide to its Amino acid Sequence, Structure, and Biological Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Parasin I, a potent antimicrobial peptide derived from the histone H2A of the catfish, Parasilurus asotus. This document details its amino acid sequence, structural characteristics, and the experimental methodologies used for its characterization. It also explores its biological production and antimicrobial activity, presenting key quantitative data in a structured format for ease of reference.
Physicochemical Properties and Amino Acid Sequence
Parasin I is a 19-residue cationic peptide with a molecular mass of approximately 2000.4 Da.[1] Its primary structure was elucidated through automated Edman degradation.[1] The peptide exhibits potent antimicrobial activity against a wide spectrum of microorganisms and is notably more powerful than other known antimicrobial peptides such as magainin 2.[1][2][3]
Table 1: Physicochemical Properties of Parasin I
| Property | Value |
| Molecular Weight | 2000.4 Da[1] |
| Number of Residues | 19 |
| Origin | N-terminus of histone H2A from Parasilurus asotus[3] |
Table 2: Amino Acid Sequence of Parasin I
| One-Letter Code | Three-Letter Code |
| KGRGKQGGKVRAKAKTRSS | Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser[1] |
Structural Characteristics
The secondary structure of Parasin I has been analyzed using circular dichroism, revealing a composition of α-helix, β-sheet, and random coil.[1] This conformation results in an amphipathic structure, which is a common feature of many antimicrobial peptides, allowing them to interact with and disrupt microbial membranes.[1] A definitive three-dimensional crystal structure of Parasin I has not been deposited in the Protein Data Bank (PDB).
Table 3: Secondary Structure Composition of Parasin I
| Structural Element | Percentage |
| α-Helix | 11%[1] |
| β-Sheet | 33%[1] |
| Random Coil | 56%[1] |
Biological Production Pathway
Parasin I is produced in the epithelial mucosal layer of catfish in response to epidermal injury.[1] Its production is a multi-step enzymatic process initiated by tissue damage. A metalloprotease is induced upon injury, which then activates procathepsin D into its active form, cathepsin D.[4] Cathepsin D subsequently cleaves histone H2A at the Ser19-Arg20 bond to release the active Parasin I peptide.[4] This pathway highlights a sophisticated innate immune defense mechanism in fish.
Caption: Production pathway of Parasin I from histone H2A upon epidermal injury.
Antimicrobial Activity
Parasin I demonstrates potent antimicrobial activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria.[5] Its efficacy is significantly higher than that of magainin 2, a well-characterized antimicrobial peptide.[1][2][3] The minimal inhibitory concentration (MIC) is a key measure of its antimicrobial potency.
Table 4: Minimal Inhibitory Concentrations (MIC) of Parasin I against Fish Pathogens
| Target Microorganism | MIC (µg/mL) |
| Aeromonas salmonicida | 10[6] |
| Cytophaga aquatilis | 5[6] |
| Yersinia rukeri | 15[6] |
Experimental Protocols
The characterization of Parasin I involves a series of established biochemical and biophysical techniques. A generalized workflow for these experimental procedures is outlined below.
Caption: Experimental workflow for the characterization of Parasin I.
Peptide Isolation and Purification
Parasin I is isolated from the skin mucus of catfish, particularly after artificial epidermal injury which stimulates its secretion. The crude mucus extract is then subjected to purification steps, typically involving reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the pure peptide.
Mass Spectrometry
The molecular mass of the purified Parasin I is determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
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Sample Preparation: The purified peptide is mixed with a suitable matrix (e.g., sinapinic acid) and spotted onto a MALDI target plate.
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Analysis: The sample is irradiated with a pulsed laser, causing desorption and ionization of the peptide. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for precise molecular weight determination.
Amino Acid Sequencing
The primary structure of Parasin I is determined by automated Edman degradation.
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Principle: This method sequentially removes one amino acid residue at a time from the N-terminus of the peptide.
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Procedure:
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The N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
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The PTC-peptide is then treated with a strong acid (e.g., trifluoroacetic acid), which cleaves the peptide bond of the N-terminal residue, releasing it as a thiazolinone derivative.
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The thiazolinone derivative is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid.
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The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to known standards.
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The cycle is repeated on the shortened peptide to identify the subsequent amino acid residues.
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Structural Analysis by Circular Dichroism
Circular Dichroism (CD) spectroscopy is employed to determine the secondary structural elements of Parasin I in solution.
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Principle: CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides and proteins. The resulting CD spectrum is sensitive to the secondary structure of the polypeptide chain.
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Procedure:
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A solution of purified Parasin I in an appropriate buffer (e.g., phosphate buffer) is placed in a quartz cuvette.
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The CD spectrum is recorded over a range of far-UV wavelengths (typically 190-250 nm).
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The resulting spectrum is deconvoluted using specialized software to estimate the percentage of α-helix, β-sheet, and random coil structures.
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Antimicrobial Activity Assay (Broth Microdilution)
The antimicrobial potency of Parasin I is quantified by determining its Minimal Inhibitory Concentration (MIC) using a broth microdilution assay.
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Preparation of Microorganisms: Bacterial or fungal strains are cultured to the mid-logarithmic phase in an appropriate growth medium (e.g., Tryptic Soy Broth for bacteria). The culture is then diluted to a standardized concentration.
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Assay Procedure:
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Serial dilutions of Parasin I are prepared in a 96-well microtiter plate.
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A standardized inoculum of the target microorganism is added to each well.
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The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
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Growth inhibition is assessed by measuring the optical density (e.g., at 620 nm) of each well using a microplate reader.
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MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.
References
- 1. Parasin I, an antimicrobial peptide derived from histone H2A in the catfish, Parasilurus asotus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. Parasin I | CymitQuimica [cymitquimica.com]
- 5. EP0998489B1 - A NOVEL ANTIMICROBIAL PEPTIDE ISOLATED FROM $i(PARASILURUS ASOTUS) AND ITS USES - Google Patents [patents.google.com]
- 6. Parasin I [camp.bicnirrh.res.in]
